molecular formula C11H15N3O4 B8039815 2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate

2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate

Cat. No.: B8039815
M. Wt: 253.25 g/mol
InChI Key: QYXMEKMOFHNIMO-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-[(2-aminobenzoyl)amino]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyethyl group, an aminobenzoyl moiety, and a carbamate linkage, which together contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate typically involves the following steps:

    Formation of the Aminobenzoyl Intermediate: The process begins with the preparation of the 2-aminobenzoyl intermediate. This can be achieved through the nitration of benzoyl chloride followed by reduction to yield 2-aminobenzoyl chloride.

    Carbamate Formation: The 2-aminobenzoyl chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine. This reaction forms the desired carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl N-[(2-aminobenzoyl)amino]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate or aminobenzoyl groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Methoxyethyl N-[(2-aminobenzoyl)amino]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which 2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl N-[(2-hydroxybenzoyl)amino]carbamate: Similar structure but with a hydroxyl group instead of an amino group.

    2-Methoxyethyl N-[(2-chlorobenzoyl)amino]carbamate: Contains a chlorine atom in place of the amino group.

    2-Methoxyethyl N-[(2-methylbenzoyl)amino]carbamate: Features a methyl group instead of an amino group.

Uniqueness

2-Methoxyethyl N-[(2-aminobenzoyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-17-6-7-18-11(16)14-13-10(15)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXMEKMOFHNIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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